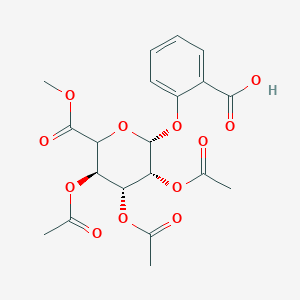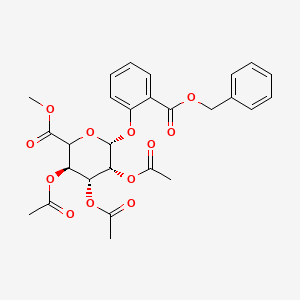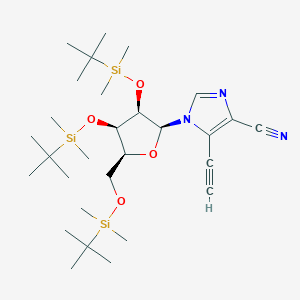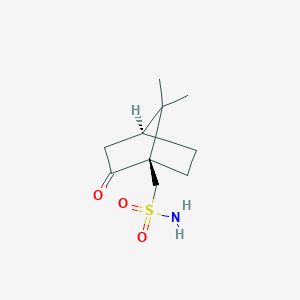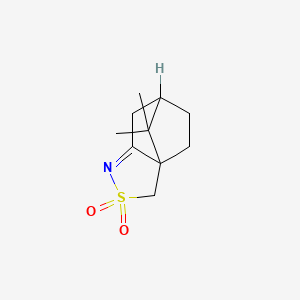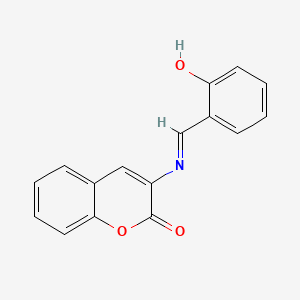
N-Salicylidene-3-aminocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Salicylidene-3-aminocoumarin, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₁NO₃ and its molecular weight is 265.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-Salicylidene-3-aminocoumarin, also known as 3-(Salicylideneamino) Coumarin, is a derivative of aminocoumarins . Aminocoumarins are known to be potent inhibitors of bacterial gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA. They interact with the B subunit of bacterial gyrase .
Mode of Action
The compound interacts with its target, bacterial gyrase, inhibiting the ATP-dependent supercoiling of DNA . This interaction disrupts the normal functioning of the bacterial gyrase, leading to the inhibition of DNA replication, transcription, and repair, ultimately causing bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA processes in bacteria. By inhibiting bacterial gyrase, the compound disrupts DNA replication and transcription . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By inhibiting bacterial gyrase and disrupting DNA processes, the compound can effectively cause bacterial cell death .
生化学分析
Biochemical Properties
N-Salicylidene-3-aminocoumarin interacts with various biomolecules in biochemical reactions . The compound contains a total of 33 bonds, including 22 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 6 double bonds, and 6 aromatic bonds . These properties allow it to interact with enzymes, proteins, and other biomolecules in a unique manner .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . For instance, it has been observed to have insect-growth-regulating activity, indicating its potential impact on cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It has been found to act as a chelating agent in the synthesis of metal complexes of divalent cobalt, nickel, and copper, and trivalent iron . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . More detailed studies are needed to fully elucidate these pathways and their implications.
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXAFCDYVZFKKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1473-60-5 |
Source


|
| Record name | N-Salicylidene-3-aminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What are the key structural features of N-Salicylidene-3-aminocoumarin and how are they characterized?
A1: this compound compounds are characterized by the presence of a coumarin ring system linked to a salicylaldehyde moiety through an imine (C=N) bond. The specific derivative discussed in the paper, 7-Methoxy-3-(salicylideneamino)coumarin, has a methoxy group (-OCH3) substituted at the 7th position of the coumarin ring. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
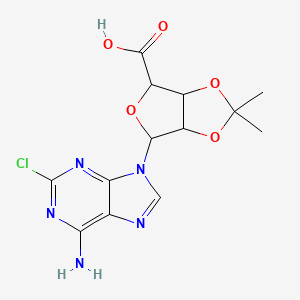
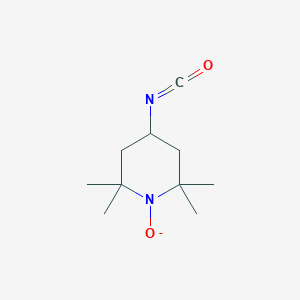
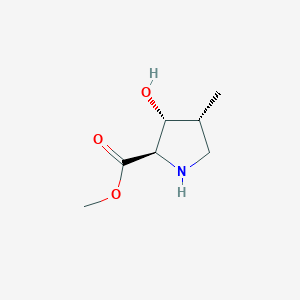
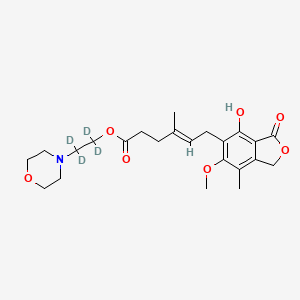

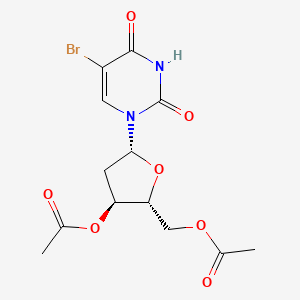
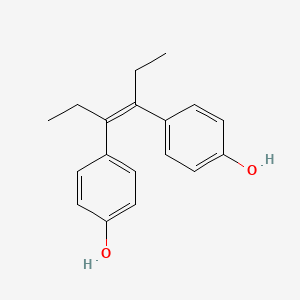
![Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate](/img/structure/B1140136.png)
